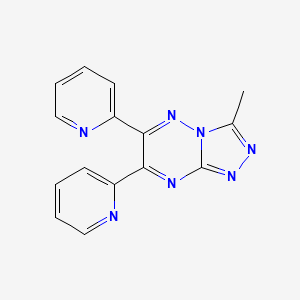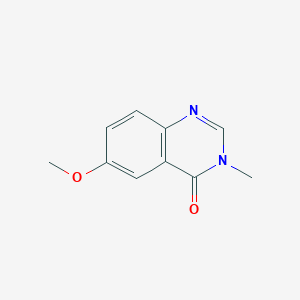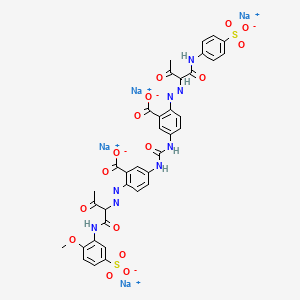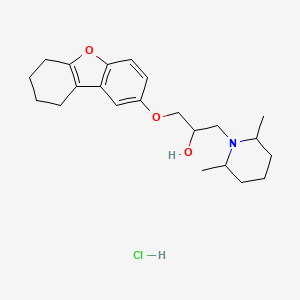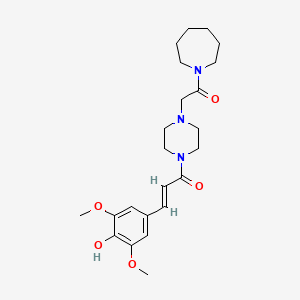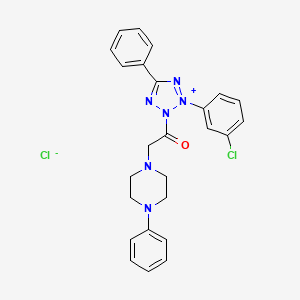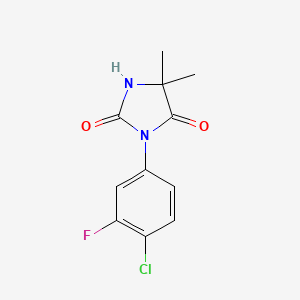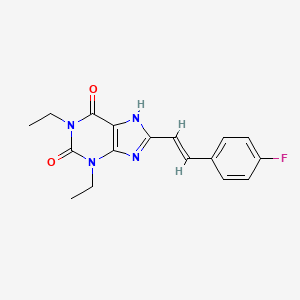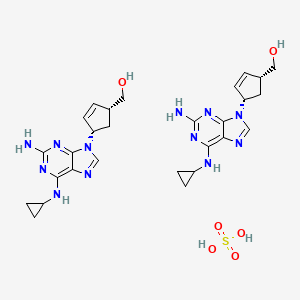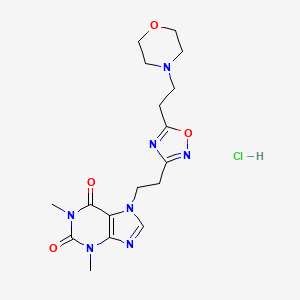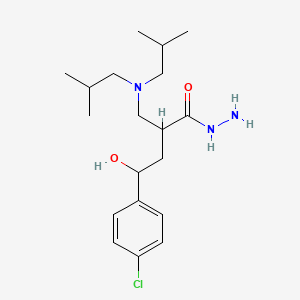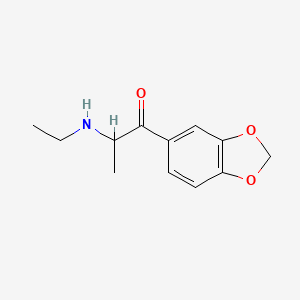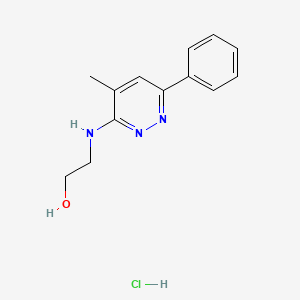
Morphine 3-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphine 3-O-Sulfate is a derivative of morphine, an opiate found naturally in the opium poppy. It is a semi-synthetic compound that has been modified to include a sulfate group at the 3-O position. This modification can alter the pharmacokinetic and pharmacodynamic properties of the compound, potentially offering different therapeutic benefits and side effects compared to morphine itself.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphine 3-O-Sulfate typically involves the sulfation of morphine. This can be achieved through the reaction of morphine with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the selective sulfation at the 3-O position without affecting other functional groups on the morphine molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control systems to maintain the optimal reaction conditions. The product is then purified through various techniques such as crystallization, filtration, and chromatography to obtain a high-purity compound suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Morphine 3-O-Sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can revert the sulfate group to a hydroxyl group, resulting in morphine.
Scientific Research Applications
Morphine 3-O-Sulfate has various applications in scientific research:
Chemistry: It is used as a model compound to study the effects of sulfation on the pharmacokinetics and pharmacodynamics of opiates.
Biology: Researchers use it to investigate the metabolic pathways and enzyme interactions involved in the sulfation process.
Medicine: It is studied for its potential therapeutic benefits and side effects compared to morphine, particularly in pain management.
Industry: The compound is used in the development of new analgesic drugs with improved efficacy and reduced side effects.
Mechanism of Action
Morphine 3-O-Sulfate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects. The sulfate group can influence the binding affinity and selectivity of the compound for these receptors, potentially altering its pharmacological profile. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Morphine: The parent compound, which lacks the sulfate group.
Morphine-6-glucuronide: Another metabolite of morphine with different pharmacological properties.
Heroin: A diacetylated form of morphine with increased potency and different pharmacokinetics.
Uniqueness
Morphine 3-O-Sulfate is unique due to the presence of the sulfate group at the 3-O position. This modification can alter its solubility, stability, and interaction with opioid receptors, potentially offering different therapeutic benefits and side effects compared to other morphine derivatives.
Properties
CAS No. |
35764-55-7 |
|---|---|
Molecular Formula |
C17H19NO6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[(4S,4aR,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H19NO6S/c1-18-7-6-17-10-3-4-12(19)16(17)23-15-13(24-25(20,21)22)5-2-9(14(15)17)8-11(10)18/h2-5,10-12,16,19H,6-8H2,1H3,(H,20,21,22)/t10-,11-,12?,16-,17-/m0/s1 |
InChI Key |
UEMQCYWLMNLODZ-FIVOFWMMSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OS(=O)(=O)O)O[C@H]3C(C=C4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OS(=O)(=O)O)OC3C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


